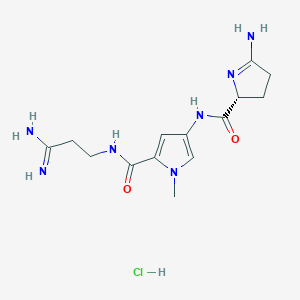
(4R)-(-)-Dihydrokikumycin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-(-)-Dihydrokikumycin B, also known as this compound, is a useful research compound. Its molecular formula is C14H22ClN7O2 and its molecular weight is 355.82 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 624527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
(4R)-(-)-Dihydrokikumycin B has demonstrated notable antimicrobial properties. Research indicates that it exhibits effectiveness against a range of bacteria, including both gram-positive and gram-negative strains. A study highlighted its potential in inhibiting multi-drug resistant bacterial strains, showcasing its relevance in the development of new antibiotics in an era of increasing antibiotic resistance .
Antitumor Activity
In vivo studies have shown that this compound possesses significant antitumor effects. In xenograft models, the compound inhibited tumor growth by up to 60% at doses of 20 mg/kg . This suggests its potential as a therapeutic agent in cancer treatment, particularly in specific types of malignancies.
Molecular Recognition
The compound has been studied for its ability to bind specifically to nucleic acids, which is crucial for developing targeted therapies. Using techniques such as NMR spectroscopy and footprinting studies, researchers have elucidated the binding interactions between this compound and DNA . This property could be harnessed for designing drugs that target genetic material in pathogenic organisms.
Antifungal Properties
This compound has shown promise as an antifungal agent against various phytopathogens. Its effectiveness in controlling fungal infections in crops can contribute to integrated pest management strategies, reducing reliance on conventional fungicides .
Plant Growth Promotion
Preliminary studies suggest that the compound may also promote plant growth by enhancing nutrient uptake or stimulating beneficial microbial activity in the soil. This dual action could make it a valuable component of sustainable agricultural practices.
Case Study on Antimicrobial Efficacy
- Objective : Evaluate the antimicrobial efficacy against resistant bacterial strains.
- Results : The compound showed effective inhibition of growth in multi-drug resistant strains, indicating its potential as a new therapeutic option in treating infections caused by resistant bacteria.
Case Study on Cancer Treatment
- Objective : Assess anticancer effects in breast cancer models.
- Results : Significant apoptosis induction was observed in cancer cells treated with this compound, with minimal effects on normal cells, highlighting its selective cytotoxicity .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Antimicrobial Activity | Resistance against gram-positive bacteria | Effective inhibition observed |
| Antitumor Activity | In vivo tumor growth inhibition | Up to 60% inhibition at 20 mg/kg |
| Molecular Recognition | Binding to DNA | Sequence-specific binding confirmed |
| Agricultural Use | Antifungal properties | Effective against multiple phytopathogens |
属性
分子式 |
C14H22ClN7O2 |
|---|---|
分子量 |
355.82 g/mol |
IUPAC 名称 |
4-[[(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-iminopropyl)-1-methylpyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H21N7O2.ClH/c1-21-7-8(19-13(22)9-2-3-12(17)20-9)6-10(21)14(23)18-5-4-11(15)16;/h6-7,9H,2-5H2,1H3,(H3,15,16)(H2,17,20)(H,18,23)(H,19,22);1H/t9-;/m1./s1 |
InChI 键 |
FBXWSFRHRIPWKV-SBSPUUFOSA-N |
手性 SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)[C@H]2CCC(=N2)N.Cl |
规范 SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2CCC(=N2)N.Cl |
同义词 |
(4R)-(-)-dihydrokikumycin B (4S)-(+)-dihydrokikumycin B dihydrokikumycin B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















